1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sulfonamide-containing compound featuring a piperidine core substituted with a 3,4-difluorobenzenesulfonyl group and a 1-methylpyrazole moiety. The pyrazole and piperidine components contribute to conformational rigidity and basicity, respectively, which may influence pharmacokinetic properties such as solubility and metabolic stability. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with known sulfonamide-based bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-13(16)14(17)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNARJSRUVVGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methylpyrazolyl Group: The final step involves the coupling of the sulfonylated piperidine with 1-methyl-1H-pyrazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several characteristic reactions:
Substitution Reactions
The sulfonyl group (-SO₂-) participates in nucleophilic substitution reactions. For example:
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Nucleophilic displacement at the sulfur atom using amines or alkoxides in polar aprotic solvents (e.g., DMF, DCM).
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Halogenation : Replacement of the sulfonyl group with halogens under acidic conditions.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaH, K₂CO₃ in DMF, 25–60°C | Piperidine derivatives with modified sulfonyl groups |
| Halogenation | PCl₅, SOCl₂, or HBr in DCM, reflux | Halogenated piperidine analogs |
Coupling Reactions
The pyrazole and piperidine moieties enable participation in cross-coupling reactions:
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Suzuki-Miyaura Coupling : The pyrazole ring undergoes Pd-catalyzed coupling with boronic acids to form biaryl derivatives .
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Buchwald-Hartwig Amination : Introduction of amine groups at the pyrazole nitrogen using Pd catalysts .
Example Reaction
text1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine + Ar-B(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DME, 80°C → Biaryl-substituted pyrazole-piperidine derivatives [4][11]
Oxidation and Reduction
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Oxidation : The piperidine nitrogen or pyrazole ring can be oxidized using KMnO₄ or CrO₃ to form N-oxides or hydroxylated products.
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Reduction : LiAlH₄ or NaBH₄ reduces sulfonyl groups to thioethers under controlled conditions .
Key Data
| Process | Reagents | Major Products | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Piperidine N-oxide | 65–78 |
| Reduction | LiAlH₄, THF, reflux | Thioether derivative | 72 |
Functionalization of the Pyrazole Ring
Electrophilic substitution at the pyrazole C4 position occurs with:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups.
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.
Comparison with Analogous Compounds
The reactivity of This compound differs from structurally related compounds:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3,4-difluoro substitution contrasts with the dichloro group in the piperazine analog . Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine.
- Sulfonyl vs. Ester Functionality: The sulfonyl group in the target compound and the piperazine analog differs from the pentafluorophenyl ester in .
- Pyrazole Substitution : The 1-methylpyrazole group is common across all compounds, suggesting its role in π-π stacking or hydrogen bonding interactions.
Pharmacological Implications (Inferred)
- Fluorine vs. Chlorine : The 3,4-difluoro substitution may reduce off-target interactions compared to dichloro analogs due to fluorine’s unique electronic profile.
- Lipophilicity : The pentafluorophenyl ester in exhibits higher lipophilicity (logP ~3.5 estimated) than the target compound, which could affect blood-brain barrier penetration.
- Metabolic Stability : Sulfonamides are generally resistant to oxidative metabolism, whereas esters (e.g., ) are susceptible to esterase-mediated hydrolysis.
Biological Activity
1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a piperidine ring substituted with a difluorobenzenesulfonyl group and a methyl-pyrazole moiety. Its structure can be represented as follows:
- Piperidine Ring : Central to the compound's activity.
- Difluorobenzenesulfonyl Group : Enhances lipophilicity and potential receptor interactions.
- Methyl-Pyrazole : Associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiparasitic Activity : Some derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum .
- Antimicrobial Properties : Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Cytotoxicity : Certain analogs have been reported to exhibit cytotoxic effects, necessitating careful evaluation in drug development .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often act by inhibiting key enzymes involved in metabolic pathways. For example, some pyrazole derivatives inhibit succinate dehydrogenase, affecting mitochondrial respiration .
- Receptor Modulation : The difluorobenzenesulfonyl moiety may interact with various receptors, influencing signaling pathways related to inflammation and pain .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiparasitic | 1,3-Diarylpyrazoles | Low micromolar potency against protozoa |
| Antimicrobial | Various piperidine derivatives | Effective against multiple bacterial strains |
| Cytotoxicity | Pyrazole analogs | Significant cytotoxic effects reported |
Case Studies
- Antiparasitic Efficacy : A study on 1,3-diarylpyrazoles indicated that modifications to the pyrazole ring could enhance activity against Trypanosoma cruzi, with some compounds showing low micromolar potency without cytotoxicity to human cells .
- Cytotoxicity Evaluation : In vitro studies on structurally related pyrazoles revealed varying levels of cytotoxicity, suggesting that careful structural optimization is crucial for developing safe therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperidine-pyrazole core in this compound?
- Methodological Answer : A multi-step approach is recommended. Begin with functionalizing the piperidine ring via sulfonylation using 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling of the 1-methylpyrazole moiety can be achieved through nucleophilic substitution or transition-metal catalysis (e.g., Buchwald-Hartwig amination). Protect reactive groups (e.g., amines) during synthesis to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
- Methodological Answer : Use - and -NMR to confirm substituent positions on the piperidine and pyrazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies sulfonyl (S=O) and aromatic C-F stretches. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm .
- Advanced Tip : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions.
Q. How should researchers design initial in vitro assays to evaluate receptor binding?
- Methodological Answer : Use radioligand displacement assays for dopamine (D2) and serotonin (5-HT/5-HT) receptors. Prepare test compound solutions in DMSO (≤0.1% final concentration). Incubate with membrane fractions expressing cloned receptors and -labeled antagonists (e.g., spiperone for 5-HT). Calculate IC values using nonlinear regression .
- Validation : Compare results with reference compounds (e.g., risperidone for 5-HT affinity) to assess relative potency .
Advanced Research Questions
Q. How can QSAR models guide structural optimization for receptor selectivity?
- Methodological Answer : Develop 3D-QSAR models using molecular descriptors (e.g., electrostatic potential, logP) and biological activity data. Train models with known piperidine derivatives to predict the impact of substituents (e.g., fluorination, sulfonyl groups) on D2/5-HT receptor selectivity. Validate predictions via synthesis and in vitro testing .
- Case Study : Substituents at the benzenesulfonyl group (e.g., 3,4-difluoro) enhance 5-HT affinity by improving hydrophobic interactions in the receptor’s binding pocket .
Q. What computational approaches predict biological targets of piperidine derivatives?
- Methodological Answer : Use AI-driven platforms (e.g., AlphaFold, molecular docking) to simulate interactions with off-target receptors. ADMET Predictor™ evaluates pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability). Prioritize targets with high docking scores and favorable ADMET profiles for experimental validation .
- Example : Simulations may predict histamine H or σ1 receptor binding, requiring follow-up radioligand assays to confirm .
Q. How to resolve contradictions between in silico predictions and experimental binding data?
- Methodological Answer : Perform orthogonal assays (e.g., functional cAMP assays for GPCR activity vs. binding assays). Analyze structural analogs to identify pharmacophore discrepancies. Revisit computational models to refine force fields or include solvent effects. Cross-validate with cryo-EM or X-ray crystallography if receptor structures are available .
- Example : A compound predicted to bind 5-HT may show weak experimental affinity due to conformational flexibility not captured in rigid docking .
Q. What strategies enhance pharmacokinetic profiling using in silico tools?
- Methodological Answer : Combine QSAR with physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. MedChem Designer™ optimizes logD and pKa for improved solubility and bioavailability. Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of piperidine) to guide deuterium incorporation or steric shielding .
- Validation : Compare predicted clearance rates with in vivo rodent studies to refine models .
Data Contradiction Analysis
- Issue : Discrepancies in receptor affinity between computational predictions (e.g., high 5-HT affinity) and experimental data (low IC).
- Resolution :
- Verify assay conditions (e.g., buffer pH, membrane preparation).
- Synthesize analogs with modified substituents to isolate key interactions.
- Use molecular dynamics simulations to assess binding site flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
